(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone: is a complex organic compound featuring a pyridazine ring substituted with a 1H-1,2,4-triazole group and a piperazine moiety, which is further linked to a thiophene ring through a carbonyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as 6-(1H-1,2,4-triazol-1-yl)pyridazine and piperazine.
Reaction Steps:
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods:
Scale-Up: The synthetic route is optimized for industrial-scale production, ensuring cost-effectiveness and efficiency.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the thiophene ring.
Reduction: Reduction reactions can be performed on specific functional groups within the molecule.
Substitution: Substitution reactions are common, particularly involving the triazole and piperazine rings.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones from the thiophene ring.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone: has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, exhibiting cytotoxic activity against various cancer cell lines.
Biology: It is used in biological studies to understand the interaction of triazole derivatives with biological targets.
Material Science: The compound's unique structure makes it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors, leading to biological effects.
Pathways: The compound may inhibit or activate certain signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds containing piperazine rings are structurally similar and often have comparable properties.
Thiophene Derivatives: Thiophene-containing compounds are known for their diverse biological activities.
Uniqueness: (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone stands out due to its unique combination of functional groups, which contribute to its distinct biological and chemical properties.
This compound in scientific research and its potential applications in various fields
Properties
IUPAC Name |
thiophen-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7OS/c23-15(12-3-8-24-9-12)21-6-4-20(5-7-21)13-1-2-14(19-18-13)22-11-16-10-17-22/h1-3,8-11H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXYTPBAQFUFKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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